
4,6-二氯嘧啶-5-甲醛
概述
描述
4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is a yellow solid with the chemical formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol .
科学研究应用
4,6-Dichloropyrimidine-5-carbaldehyde has a wide range of scientific research applications, including:
作用机制
Target of Action
4,6-Dichloropyrimidine-5-carbaldehyde is primarily used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues . The compound’s primary targets are therefore the amino acids and peptides that it interacts with during this synthesis process .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of one group (in this case, the chlorine atoms in the 4,6-dichloropyrimidine-5-carbaldehyde molecule) by a nucleophile (an atom or group of atoms that donates an electron pair to form a covalent bond) .
Biochemical Pathways
The biochemical pathways affected by 4,6-Dichloropyrimidine-5-carbaldehyde are those involved in the synthesis of amino acid and peptide analogues . The compound’s action can lead to the creation of new molecules that can have various downstream effects, depending on the specific analogues being synthesized .
Result of Action
The primary result of the action of 4,6-Dichloropyrimidine-5-carbaldehyde is the synthesis of N-terminal surrogate in amino acid and peptide analogues . These analogues can then be used in further biochemical reactions, leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 4,6-Dichloropyrimidine-5-carbaldehyde are likely to be influenced by a variety of environmental factors. These could include the specific conditions under which the synthesis is carried out, such as temperature, pH, and the presence of other chemicals . .
生化分析
Biochemical Properties
4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known to be incompatible with strong oxidizing agents and strong acids . It is recommended to store it in a cool place .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in this process .
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dichloropyrimidine-5-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for 4,6-dichloropyrimidine-5-carbaldehyde typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The Vilsmeier-Haack reaction is particularly favored due to its efficiency and high yield . The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
4,6-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.
Condensation Reactions: These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often leading to the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alkoxides, thiols, and various solvents such as ethanol and methanol . The reaction conditions are typically mild and environmentally friendly, with a high concentration of alkoxide ions facilitating the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
4,6-Dichloropyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound has similar dichloro and pyrimidine functional groups but differs in the position of the chlorine atoms.
4,6-Dihydroxypyrimidine: This compound has hydroxyl groups instead of chlorine atoms, leading to different chemical reactivity.
2-Amino-4,6-dichloropyrimidine: This compound has an amino group in addition to the dichloro and pyrimidine functional groups, offering different synthetic possibilities.
The uniqueness of 4,6-dichloropyrimidine-5-carbaldehyde lies in its ability to serve as a versatile building block for the synthesis of a wide range of biologically active compounds, making it valuable in various fields of scientific research and industrial applications .
属性
IUPAC Name |
4,6-dichloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJHQXYQAUDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356108 | |
| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-40-8 | |
| Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-dichloropyrimidine-5-carbaldehyde a valuable reagent in organic synthesis?
A: The compound's value stems from its two reactive chlorine atoms, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring. [, ]
Q2: Can you illustrate the SNAr reactivity of 4,6-dichloropyrimidine-5-carbaldehyde with an example?
A: A study demonstrated that reacting 4,6-dichloropyrimidine-5-carbaldehyde with 2-(2-hydroxyphenyl)acetonitriles under catalyst-free conditions resulted in benzofuran-fused pyrido[4,3-d]pyrimidines. This domino reaction involved sequential SNAr, cyclization, and condensation steps. []
Q3: Beyond SNAr reactions, what other transformations has 4,6-dichloropyrimidine-5-carbaldehyde been utilized in?
A: Researchers have employed 4,6-dichloropyrimidine-5-carbaldehyde in synthesizing meso-pyrimidinyl-substituted corroles. This involved reacting the compound with 5-mesityldipyrromethane. The amount of Lewis acid catalyst (BF3.OEt2) was found to be crucial in controlling the yield and type of corrole formed. [, ]
Q4: What are the advantages of incorporating a pyrimidinyl group into corrole structures?
A: The main advantage lies in the vast functionalization possibilities offered by the pyrimidine ring. Researchers have successfully performed nucleophilic and electrophilic aromatic substitutions, and even Pd-catalyzed cross-coupling reactions on meso-pyrimidinyl-substituted corroles. This versatility allows for the construction of sophisticated corrole systems. []
Q5: Have there been attempts to synthesize macrocyclic structures other than corroles using 4,6-dichloropyrimidine-5-carbaldehyde?
A: Indeed, researchers have explored the synthesis of various macrostructures, including (porphyrin) dendrimers and heteracalix[n]arenes, using dichloropyrimidine building blocks, including 4,6-dichloropyrimidine-5-carbaldehyde. []
Q6: Can you provide specific examples of how the aldehyde functionality in 4,6-dichloropyrimidine-5-carbaldehyde has been utilized in synthesis?
A: The aldehyde group readily undergoes condensation reactions. For example, reaction with glycine esters yields pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlighting the compound's utility in constructing fused heterocyclic systems. []
Q7: What are the potential applications of the synthesized pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives?
A: These heterocyclic compounds exhibit potential biological activity, making them valuable scaffolds for developing novel pharmaceuticals. []
Q8: Are there alternative synthetic routes to pyrimidine-5-carbaldehyde derivatives besides using 4,6-dichloropyrimidine-5-carbaldehyde as a starting material?
A: Yes, researchers have reported synthesizing pyrimidine-5-carbaldehydes from 6-oxo-4-hydroxy-dihydropyrimidines. This involves formylation with dimethylformamide chloride, followed by specific reaction conditions to achieve the desired 4,6-substitution pattern. []
Q9: Can you elaborate on the significance of the reaction conditions in these transformations?
A: The choice of reagents and conditions significantly influences the reaction outcome. For instance, treating the intermediate N,N-dimethyl-N-(6-oxo-4-hydroxy-3,6-dihydro-5-pyrimidinyl)methyleneimonium chloride with water yields 6-oxo-4-hydroxy-3,6-dihydropyrimidine-5-carbaldehydes, while using phosphorus oxychloride leads to 4,6-dichloropyrimidine-5-carbaldehydes. []
Q10: What are the advantages of accessing pyrimidine-5-carbaldehydes with different substitution patterns?
A: Different substituents on the pyrimidine ring can significantly impact the compound's reactivity and downstream applications. This variability is crucial for exploring structure-activity relationships and fine-tuning the properties of the final target molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone](/img/structure/B460404.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B460406.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B460409.png)
![(6-Amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B460410.png)
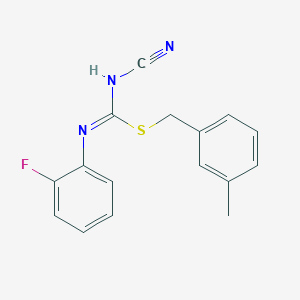
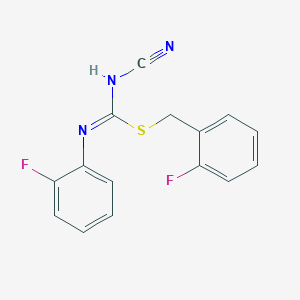
![3-amino-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460416.png)
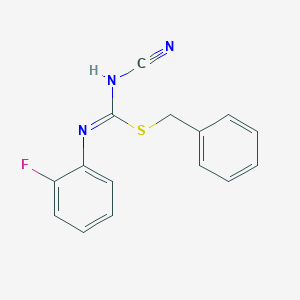
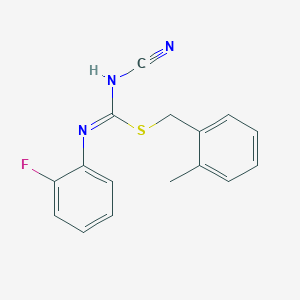
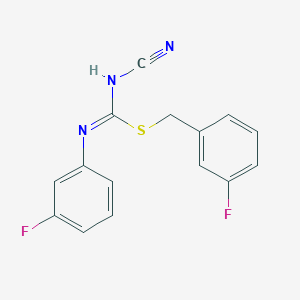

![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)


